molecular formula C14H10BrClO2 B320584 4-Bromo-2-chlorophenyl 2-methylbenzoate

4-Bromo-2-chlorophenyl 2-methylbenzoate

Cat. No.: B320584
M. Wt: 325.58 g/mol
InChI Key: IMVMECMQHYCFNX-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorophenyl 2-methylbenzoate is an aromatic ester composed of a 4-bromo-2-chlorophenyl group esterified with 2-methylbenzoic acid. Its molecular formula is C₁₄H₁₀BrClO₃, with a molecular weight of ~341.59 g/mol. The compound is structurally characterized by:

  • A 4-bromo-2-chlorophenyl moiety, which introduces steric bulk and electronic effects due to halogen substituents.
  • A 2-methylbenzoate group, where the methyl substituent at the ortho position donates electrons, influencing the ester's reactivity and solubility .

This compound is primarily studied in the context of organophosphate pesticide metabolism (e.g., profenofos degradation) and as a synthetic intermediate in halogenated aromatic chemistry .

Properties

Molecular Formula

C14H10BrClO2

Molecular Weight

325.58 g/mol

IUPAC Name

(4-bromo-2-chlorophenyl) 2-methylbenzoate

InChI

InChI=1S/C14H10BrClO2/c1-9-4-2-3-5-11(9)14(17)18-13-7-6-10(15)8-12(13)16/h2-8H,1H3

InChI Key

IMVMECMQHYCFNX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and applications of 4-bromo-2-chlorophenyl 2-methylbenzoate with related compounds:

Compound Name Phenyl Substituents Benzoate Substituents Molecular Weight (g/mol) Key Applications/Notes References
This compound 4-Br, 2-Cl 2-CH₃ 341.59 Pesticide metabolite; synthetic intermediate
4-Bromo-2-chlorophenyl 4-chlorobenzoate () 4-Br, 2-Cl + hydrazone 4-Cl ~500.3* Coordination chemistry; structural studies
Methyl 2-methylbenzoate (M2MB) 2-CH₃ 150.17 Model for electronic effects studies
Profenofos (O-(4-Br-2-Cl-phenyl) O-ethyl S-propyl phosphorothioate) 4-Br, 2-Cl Organophosphate chain 373.63 Agricultural pesticide; metabolizes to 4-bromo-2-chlorophenol
5-Bromo-2-chlorobenzoic acid () 5-Br, 2-Cl – (carboxylic acid) 235.46 Precursor for halogenated esters

*Estimated based on structural formula.

Key Observations:
  • Halogen Positioning: The 4-bromo-2-chloro pattern on the phenyl ring is critical in pesticide chemistry, as seen in profenofos. This substitution likely confers resistance to enzymatic degradation, increasing environmental persistence .
  • Functional Group Complexity : Compounds with hydrazone linkages (e.g., ) exhibit higher molecular weights and are often explored for metal coordination or bioactivity, unlike the simpler ester structure of the target compound .

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